Methyl6-phenylpyridazine-3-carboxylate
Description
Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research
The pyridazine ring is a prominent scaffold in modern chemistry, largely due to its versatile applications and interesting physicochemical properties. researchgate.net The presence of the two nitrogen atoms creates a unique electronic distribution within the aromatic ring, influencing its reactivity and intermolecular interactions. This has led to the development of a multitude of pyridazine derivatives with tailored functionalities.
In medicinal chemistry, the pyridazine core is considered a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities. Several drugs incorporating the pyridazine moiety have been developed and are used to treat various conditions. wikipedia.org
| Drug Name | Therapeutic Application |
| Cefozopran | Antibiotic |
| Cadralazine | Antihypertensive |
| Minaprine | Antidepressant |
| Pipofezine | Antidepressant |
| Hydralazine | Antihypertensive |
In the realm of materials science, pyridazine derivatives are utilized for their ability to act as ligands for metal cations, forming coordination complexes with interesting optical and electronic properties. liberty.edu This has led to their investigation for use in applications such as Organic Light Emitting Diodes (OLEDs). liberty.edu Furthermore, certain pyridazine compounds have been explored as corrosion inhibitors for aluminum alloys. liberty.edu
The strategic placement of various substituents on the pyridazine ring allows for the fine-tuning of its interaction with biological targets. This has made substituted pyridazines valuable tools for modulating biological pathways. A significant body of research has focused on pyridazine derivatives as anticancer agents, targeting a variety of biological processes involved in the development and progression of cancer. nih.gov These compounds have been developed as inhibitors of enzymes such as glutaminase 1 (GLS1) and tropomyosin receptor kinase (TRK), which are implicated in tumor metabolism and cell signaling, respectively. nih.gov Additionally, pyridazine-based molecules have been investigated as inhibitors of bromodomain containing proteins (BRDs), which play a role in epigenetic modifications. nih.gov
Overview of Methyl 6-Phenylpyridazine-3-carboxylate: Research Trajectories and Scientific Relevance
Methyl 6-phenylpyridazine-3-carboxylate is a specific derivative within the broader class of pyridazine compounds. Its structure features a phenyl group at the 6-position and a methyl carboxylate group at the 3-position of the pyridazine ring. This particular arrangement of substituents makes it a valuable intermediate and target molecule in synthetic and medicinal chemistry research.
| Property | Value |
| Molecular Formula | C12H10N2O2 |
| Parent Acid CAS Number | 103985-11-1 chemsrc.com |
The study of pyridazine carboxylic acids dates back to the late 19th and early 20th centuries. The first synthesis of the parent pyridazine heterocycle was achieved through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more direct early synthesis involved the condensation of phenylhydrazine and levulinic acid, accomplished by Emil Fischer. wikipedia.org
In 1953, W. J. Leanza, H. J. Becker, and E. F. Rogers reported new syntheses for pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid. datapdf.com They explored two routes to the 3-carboxylic acid: the permanganate (B83412) oxidation of 3-hydroxymethylpyridazine and the reductive dehalogenation of 6-chloropyridazine-3-carboxylic acid. datapdf.com The latter was prepared in five steps from levulinic acid. datapdf.com The ethyl ester of pyridazine-3-carboxylic acid was then used to prepare the corresponding amide and hydrazide. datapdf.com
Methyl 6-phenylpyridazine-3-carboxylate and its analogues are subjects of ongoing research, primarily as building blocks for more complex molecules with potential biological activity. The synthesis of such compounds often involves the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. wikipedia.orgliberty.edu For instance, a general approach to 5,6-fused ring pyridazines involves the reaction of 1,2-diacylcyclopentadienes with hydrazine hydrate (B1144303). liberty.edu
The functional groups present in Methyl 6-phenylpyridazine-3-carboxylate offer multiple avenues for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The phenyl and pyridazine rings can also undergo various substitution reactions.
Future research is likely to focus on the synthesis of libraries of compounds based on the Methyl 6-phenylpyridazine-3-carboxylate scaffold for screening against a range of biological targets. The insights gained from the broader study of pyridazine derivatives in medicinal chemistry will guide the design of new molecules with improved potency and selectivity. nih.gov The continued development of novel synthetic methodologies will also facilitate access to a wider range of substituted pyridazine carboxylates for further investigation. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 6-phenylpyridazine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
TXQDJFQJOHCSRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Methyl 6-Phenylpyridazine-3-carboxylate
The construction of the Methyl 6-phenylpyridazine-3-carboxylate molecule can be achieved through several strategic disconnections of the pyridazine (B1198779) ring. The most common approaches involve the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) source, or the intramolecular cyclization of a suitably functionalized linear precursor.
Diaza-Wittig Reaction Approaches
The Diaza-Wittig reaction has emerged as a powerful tool for the synthesis of pyridazines. This intramolecular reaction involves the reaction of a phosphine (B1218219) with a diazo compound to form a phosphazine intermediate, which then undergoes cyclization onto a carbonyl group to form the pyridazine ring and a phosphine oxide byproduct. Catalytic versions of this reaction have been developed to improve its efficiency and atom economy.
A key strategy for accessing the necessary precursors for the Diaza-Wittig reaction involves the use of the Weiler dianion of methyl acetoacetate (B1235776). This approach allows for the regioselective alkylation at the γ-position of the β-ketoester. The synthesis of the diazo intermediate required for the cyclization to Methyl 4-hydroxy-6-phenylpyridazine-3-carboxylate, a closely related derivative, begins with the generation of the Weiler dianion from methyl acetoacetate using a strong base like sodium hydride followed by n-butyllithium. This dianion then reacts with an aldehyde, such as benzaldehyde, to introduce the phenyl group at the desired position, forming a β-hydroxy keto ester.
This intermediate is then subjected to a diazo transfer reaction, typically using an azide (B81097) source like 4-acetamidobenzenesulfonyl azide, to install the diazo functionality. The resulting diazo derivative is then oxidized to a 1,4-dicarbonyl compound, which is the direct precursor for the Diaza-Wittig cyclization.
Table 1: Synthesis of Diazo Precursor via Weiler Dianion Approach
| Step | Reactants | Reagents | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl acetoacetate, Benzaldehyde | 1. NaH, n-BuLi; 2. Benzaldehyde | Methyl 5-hydroxy-3-oxo-5-phenylpentanoate | - |
| 2 | Methyl 5-hydroxy-3-oxo-5-phenylpentanoate | 4-Acetamidobenzenesulfonyl azide | Methyl 2-diazo-5-hydroxy-3-oxo-5-phenylpentanoate | - |
The development of an organophosphorus-catalyzed Diaza-Wittig reaction represents a significant advancement in pyridazine synthesis. nih.govmdpi.com This catalytic approach avoids the use of stoichiometric amounts of phosphine reagents, which can be difficult to remove from the reaction mixture. The reaction is typically catalyzed by a phospholene oxide in the presence of a silane (B1218182) reducing agent. nih.gov
The synthesis of substituted pyridazines, including derivatives of Methyl 6-phenylpyridazine-3-carboxylate, can be achieved with good to excellent yields using this method. nih.govnih.gov The reaction is tolerant of a variety of functional groups on both the diazo precursor and the aldehyde-derived portion of the molecule. nih.gov The use of a cyclic phosphine oxide catalyst is often preferred as it is more readily reduced compared to acyclic phosphine oxides like triphenylphosphine (B44618) oxide. nih.gov
Table 2: Organophosphorus-Catalyzed Diaza-Wittig Reaction for Pyridazine Synthesis
| Entry | Diazo Precursor (1b) | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Product (2b) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Methyl 2-diazo-3,5-dioxo-5-phenylpentanoate | 1 | Diphenylsilane | Toluene (B28343) | 100 | 36 | Methyl 4-hydroxy-6-phenylpyridazine-3-carboxylate | 51 |
| 2 | Methyl 2-diazo-3,5-dioxo-5-phenylpentanoate | 10 | Diphenylsilane | Toluene | 100 | 16 | Methyl 4-hydroxy-6-phenylpyridazine-3-carboxylate | 75 |
Data adapted from a representative organophosphorus-catalyzed Diaza-Wittig reaction for a similar pyridazine derivative. nih.gov
The catalytic cycle of the organophosphorus-catalyzed Diaza-Wittig reaction involves four key steps. nih.gov First, the phospholene oxide catalyst is reduced by a silane reagent to the corresponding phospholene. nih.gov This active phosphine then reacts with the diazo derivative to form a phosphazine intermediate. nih.gov The phosphazine subsequently undergoes an intramolecular reaction with the adjacent carbonyl group to form a transient oxazaphosphetane intermediate. nih.gov Finally, this intermediate collapses to yield the desired pyridazine product and regenerates the phospholene oxide catalyst, thus completing the cycle. nih.gov
Mechanistically, the reaction is driven by the formation of the stable phosphine oxide byproduct. The choice of solvent and temperature is crucial for optimal results, with toluene at 100 °C being identified as the ideal condition in several studies. nih.gov
Pyridazine Ring Formation via Hydrazinolysis and Cyclization
A classical and widely used method for the synthesis of pyridazines is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. liberty.edu This approach is straightforward and allows for the introduction of a wide range of substituents on the pyridazine ring. For the synthesis of Methyl 6-phenylpyridazine-3-carboxylate, a suitable precursor would be a 1,4-dicarbonyl compound bearing a phenyl group and a methyl ester functionality at the appropriate positions.
The reaction typically proceeds by the initial formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. chemtube3d.com In some cases, the aromatization occurs spontaneously under the reaction conditions. The choice of solvent and catalyst, if any, can influence the reaction rate and yield. Common solvents include alcohols and acetic acid.
Table 3: Synthesis of Pyridazines via Hydrazinolysis of 1,4-Dicarbonyl Compounds
| 1,4-Dicarbonyl Precursor | Hydrazine Source | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Methyl 2-benzoyl-4-oxobutanoate | Hydrazine hydrate (B1144303) | Ethanol (B145695) | Reflux | Methyl 6-phenylpyridazine-3-carboxylate | - |
Yields are highly dependent on the specific substrate and reaction conditions.
Strategies Involving Furan-4,5-dione Precursors
Furan (B31954) derivatives can serve as versatile precursors for the synthesis of various heterocyclic compounds, including pyridazines. Specifically, substituted furan-4,5-diones or their synthetic equivalents can react with hydrazine to form the pyridazine ring. This strategy takes advantage of the latent 1,4-dicarbonyl functionality within the furan ring system.
For instance, the reaction of a 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one with hydrazine hydrate in refluxing ethanol has been reported to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives. nih.gov This transformation involves the opening of the furanone ring by hydrazine and subsequent cyclization to form the pyridazinone ring. While this example leads to a pyridazinone, modifications to the starting furan precursor could potentially lead to the desired Methyl 6-phenylpyridazine-3-carboxylate.
Table 4: Synthesis of Pyridazinones from Furanone Precursors
| Furanone Precursor | Reagent | Solvent | Product |
|---|
This approach highlights the utility of furan-based building blocks in the construction of complex heterocyclic systems.
Multi-Step Syntheses from Key Intermediates (e.g., Methyl 6-Chloropyridazine-3-carboxylate)
A common strategy for the synthesis of Methyl 6-phenylpyridazine-3-carboxylate involves a multi-step sequence starting from readily available precursors. One such key intermediate is Methyl 6-chloropyridazine-3-carboxylate.
Cyclization and Halogenation Protocols
The pyridazine core can be constructed through the condensation of a 1,4-dicarbonyl compound with hydrazine. For instance, a substituted fulvene (B1219640) can react with hydrazine hydrate to form a 5,6-fused ring pyridazine. liberty.edu The resulting pyridazinone can then undergo halogenation, typically using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), to introduce a halogen atom at a specific position, which can later be displaced by the desired phenyl group. mdpi.com
Elimination, Oxidation, and Esterification Steps
Following the introduction of the phenyl group via aryl substitution, subsequent steps are often required to arrive at the final product. If the synthesis starts from a precursor where the pyridazine ring is not fully aromatic, an oxidation step is necessary. Oxidizing agents such as potassium permanganate (B83412) or ceric ammonium (B1175870) nitrate (B79036) can be employed to aromatize the dihydropyridazine ring. liberty.edu
The ester functional group is typically introduced at the end of the synthetic sequence. This can be achieved through the esterification of the corresponding carboxylic acid. Standard esterification methods, such as Fischer esterification using methanol (B129727) in the presence of an acid catalyst, can be employed. Alternatively, for more sensitive substrates, milder methods involving activating agents can be used. An ultrasound-assisted methyl esterification of carboxylic acids has also been reported as an efficient method. organic-chemistry.org
Advanced and Green Synthetic Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.
Ultrasound-Assisted Three-Component Condensation Reactions
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times and higher yields. A green and efficient method for the preparation of 6-aryl-3-methylpyridazine-4-carboxylic acid esters involves a three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds in the presence of hydrazine hydrate, using water as a solvent under ultrasonic irradiation. growingscience.com This approach offers operational simplicity and aligns with the principles of green chemistry. growingscience.com The use of ultrasound can promote aldol-type condensation reactions, which are crucial in the formation of the pyridazine ring. nih.gov
Electro-Organic Synthesis for Site-Selective Functionalization
Electro-organic synthesis offers a unique approach to chemical transformations by using electricity to drive reactions, often avoiding the need for chemical oxidants or reductants. nih.gov While still an emerging field for the synthesis of complex heterocycles, electrochemical methods have been explored for C-H arylation reactions. acs.org The site-selective functionalization of pyridines has been achieved through electrochemical methods, where the choice of the electrochemical cell setup can dictate the position of carboxylation. nih.gov Although specific applications to Methyl 6-phenylpyridazine-3-carboxylate are not yet widely reported, the potential for direct C-H arylation of the pyridazine ring using electrochemical methods presents an exciting avenue for future research, potentially offering a more direct and atom-economical route to this class of compounds.
Interactive Data Table: Synthetic Methodologies
| Methodology | Key Reagents | Advantages | Limitations |
| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | Versatile, commercially available reagents | Catalyst inhibition, sensitivity to steric hindrance |
| Stille Coupling | Organotin reagents, Palladium catalyst | Air and moisture stable reagents | Toxicity of tin compounds, byproduct removal |
| Multi-Step Synthesis | 1,4-Dicarbonyls, Hydrazine, Halogenating agents | Utilizes readily available starting materials | Multiple steps, potential for low overall yield |
| Ultrasound-Assisted Synthesis | Arylglyoxals, β-Dicarbonyls, Hydrazine | Green, efficient, shorter reaction times | Specialized equipment required |
| Electro-Organic Synthesis | Electricity | Avoids chemical oxidants/reductants | Emerging field, limited specific examples |
Regioselectivity Control Mechanisms in Electrochemical Reactions
A remarkable feature of electrochemical carboxylation is the ability to control the site-selectivity (regioselectivity) of the reaction by modifying the reactor setup. nih.gov Research on pyridine (B92270) derivatives has demonstrated that the choice between a divided and an undivided electrochemical cell can completely alter the position of carboxylation. azom.com
In a divided cell , where the cathodic and anodic chambers are separated by a diaphragm, the carboxylation of 2-phenylpyridine (B120327) occurs preferentially at the C5-position. nih.gov This selectivity is attributed to the straightforward electroreduction of the pyridine ring to form a radical anion, which then reacts with CO₂. nih.gov
Conversely, using an undivided cell promotes carboxylation at a different position, the C4-position for pyridines. azom.com This shift in regioselectivity is proposed to operate through a "paired electrolysis" mechanism. In this setup, events at both the cathode and the anode influence the reaction pathway. For example, an anodically generated species can interact with a key intermediate in one carboxylation pathway, diverting the reaction to favor an alternative regioisomer. nih.gov This level of control, dictated by the physical setup of the reactor, is a key advantage of electrochemical methods and suggests that similar regiocontrol could be achievable in the carboxylation of substituted pyridazines.
Table 1: Regioselectivity in Electrochemical Carboxylation of 2-Phenylpyridine
| Electrochemical Cell Type | Major Product | Proposed Mechanism Control | Reference |
|---|---|---|---|
| Divided Cell | C5-Carboxylation | Direct Electroreduction | nih.govazom.com |
| Undivided Cell | C4-Carboxylation | Paired Electrolysis | azom.com |
Chemical Reactivity and Derivatization Strategies
The reactivity of the Methyl 6-phenylpyridazine-3-carboxylate scaffold is characterized by the interplay between the electron-deficient pyridazine ring and the ester functionality, offering multiple avenues for chemical modification.
Nucleophilic Substitution Reactions on the Pyridazine Core
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or bearing a suitable leaving group. While the phenyl group at the C6 position is not a typical leaving group, substitution reactions can be readily achieved if a halogen is present at that position.
For example, the synthesis of 6-methoxypyridazine-3-carboxylic acid is achieved through the nucleophilic substitution of 6-chloropyridazine-3-carboxylic acid with sodium methoxide (B1231860). google.com The reaction proceeds by heating the chlorinated precursor with sodium methoxide in a methanol solvent, leading to the displacement of the chloride ion by the methoxide nucleophile. google.com This demonstrates the viability of nucleophilic substitution at the C6 position of the pyridazine-3-carboxylate system.
Amidation and amination reactions on the pyridazine core involve the introduction of a nitrogen-based nucleophile onto the ring via an SNAr mechanism. This typically requires the presence of a good leaving group, such as a halide, at the position of substitution. Following the precedent of methoxide substitution, it is chemically plausible that amines could displace a leaving group at the C6 position of a suitable pyridazine-3-carboxylate precursor to yield 6-amino- or 6-amido-pyridazine derivatives. Such reactions are fundamental in building molecular complexity and are widely used in the synthesis of pharmaceutical intermediates.
Oxidative and Reductive Transformations of the Compound and its Analogs
Oxidative transformations of precursors can be a key step in the synthesis of pyridazine carboxylic acids. A relevant example is the oxidation of a methyl group on the pyridazine ring to form the corresponding carboxylic acid. The synthesis of 6-chloropyridazine-3-carboxylic acid can be accomplished by the strong oxidation of 3-chloro-6-methylpyridazine. google.com This transformation is achieved using potent oxidizing agents such as potassium permanganate or potassium dichromate in an acidic medium (sulfuric acid). google.com The robust pyridazine core is stable under these harsh oxidative conditions, allowing for the selective conversion of the side-chain methyl group.
Table 2: Oxidation of 3-chloro-6-methylpyridazine
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 3-chloro-6-methylpyridazine | Potassium Permanganate (KMnO₄) | 6-chloropyridazine-3-carboxylic acid | google.com |
| 3-chloro-6-methylpyridazine | Potassium Dichromate (K₂Cr₂O₇) | 6-chloropyridazine-3-carboxylic acid | google.com |
Information regarding the reductive transformations of the Methyl 6-phenylpyridazine-3-carboxylate ring system is less documented in the reviewed sources. Generally, the reduction of N-heteroaromatic rings can be challenging and may lead to ring opening or loss of aromaticity, requiring specific catalytic systems.
Hydrolysis Reactions of the Ester Group
The methyl ester group of Methyl 6-phenylpyridazine-3-carboxylate is a versatile functional handle that can be readily converted to the corresponding carboxylic acid via hydrolysis. This reaction is a fundamental transformation in organic chemistry and can be performed under either basic or acidic conditions.
Base-catalyzed hydrolysis (saponification) involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid, 6-phenylpyridazine-3-carboxylic acid.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an excess of water. The reaction is an equilibrium process, and the use of a large volume of water drives it toward the formation of the carboxylic acid and methanol. This conversion is crucial for subsequent derivatization reactions, such as amidation, that begin with the carboxylic acid moiety.
Investigations into Intramolecular Cyclization Pathways and Regioselectivity
Intramolecular cyclization reactions of pyridazine derivatives are a key strategy for the synthesis of polycyclic nitrogen-containing heterocycles. While specific studies on the intramolecular cyclization of Methyl 6-phenylpyridazine-3-carboxylate are not extensively documented, analogous transformations of related pyridazine-3-carboxylate esters provide significant insights into potential reaction pathways.
One notable example is the reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters. mdpi.com This reaction, typically carried out using reducing agents such as iron in acetic acid, leads to the formation of a new heterocyclic ring fused to the pyridazine core. The regioselectivity of this cyclization is dictated by the position of the nitro group and the ester, resulting in the formation of a lactam.
In this type of reaction, the nitro group is first reduced to an amine, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl. This process is highly regioselective, with the newly formed ring bridging the C4 of the pyridazine ring and the ortho position of the phenyl substituent. The reaction conditions can influence the final product; for instance, using zinc and ammonium chloride for the reduction may yield a hydroxamic acid derivative instead of the lactam. mdpi.com
Table 1: Reductive Intramolecular Cyclization of a Pyridazine-3-carboxylate Analog
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-(2-nitrophenyl)-pyridazine-3-carboxylate ester | Fe, Acetic Acid | Fused Lactam (pyridazoquinolinone) | mdpi.com |
| 4-(2-nitrophenyl)-pyridazine-3-carboxylate ester | Zn, NH₄Cl | Fused Hydroxamic Acid Derivative | mdpi.com |
This methodology highlights a potential pathway for the synthesis of novel fused heterocyclic systems starting from appropriately substituted Methyl 6-phenylpyridazine-3-carboxylate derivatives.
Functional Group Interconversions and Modulations
The ester group in Methyl 6-phenylpyridazine-3-carboxylate is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of carboxylic acids, amides, and alcohols. These transformations are fundamental in modifying the compound's properties and for its use as a building block in the synthesis of more complex molecules.
Hydrolysis to Carboxylic Acid:
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-phenylpyridazine-3-carboxylic acid, under either acidic or basic conditions. google.com Basic hydrolysis is commonly achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. google.com
Amidation to Carboxamide:
Conversion of the methyl ester to the corresponding amide, 6-phenylpyridazine-3-carboxamide, can be accomplished by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis or amidation, is often carried out by heating the ester with an excess of the amine, sometimes in a solvent like methanol. google.com The synthesis of N-substituted pyridazine-3-carboxamide (B1582110) derivatives has been reported as part of the development of bioactive compounds. nih.gov
Reduction to Alcohol:
The ester functionality can be reduced to a primary alcohol, (6-phenylpyridazin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (B95107) (THF) are typically required for this transformation. quimicaorganica.orgcommonorganicchemistry.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters unless activated by additives or used under specific conditions. ias.ac.inresearchgate.net
Table 2: Functional Group Interconversions of Methyl 6-phenylpyridazine-3-carboxylate
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | 6-phenylpyridazine-3-carboxylic acid |
| Amidation | NH₃ (or RNH₂), Heat | 6-phenylpyridazine-3-carboxamide |
| Reduction | LiAlH₄, THF | (6-phenylpyridazin-3-yl)methanol |
These functional group interconversions are crucial for the derivatization of Methyl 6-phenylpyridazine-3-carboxylate, enabling the exploration of its chemical space for various applications.
Structure Activity Relationship Sar Studies and Molecular Design
Correlating Structural Motifs of Pyridazine (B1198779) Derivatives with Biological Activity
The methyl carboxylate group at the C3 position introduces a polar, hydrogen bond-accepting moiety. This functional group can participate in hydrogen bonding interactions with amino acid residues in a biological target, which is often a key determinant of potency. Furthermore, the ester functionality can influence the compound's pharmacokinetic properties, such as its solubility and membrane permeability. Research on related pyridazinone derivatives has shown that substitutions at positions adjacent to the phenyl group can significantly modulate activity, suggesting a complex interplay between the different parts of the molecule. sarpublication.comresearchgate.net
Studies on analogous heterocyclic systems have demonstrated that even minor changes, such as the position of a methyl group on a phenyl ring, can significantly impact biological potency. mdpi.comnih.gov The introduction of different alkyl chains at various positions can also influence lipophilicity and steric bulk, which are critical factors for target engagement and pharmacokinetic profiles.
Below is a table summarizing the general influence of different substitution patterns on the activity of pyridazine derivatives, based on findings from related compound series.
| Substitution Position | Substituent Type | General Impact on Biological Activity |
| C6 | Aryl (e.g., Phenyl) | Often contributes to binding affinity through hydrophobic and π-stacking interactions. Substituents on the aryl ring can modulate activity. |
| C6 | Heteroaryl | Can introduce additional hydrogen bonding opportunities and alter electronic properties, potentially leading to improved selectivity and potency. |
| C3 | Carboxylate Ester | Acts as a hydrogen bond acceptor, influencing target binding. Can be modified to tune pharmacokinetic properties. |
| Other Positions | Alkyl Chains | Affects lipophilicity and steric interactions. Chain length and branching can be optimized for better target fit. |
| Other Positions | Halogens | Can alter electronic properties and metabolic stability. Often used to block sites of metabolism. |
This table is a generalized representation based on broader pyridazine chemistry and may not be directly reflective of Methyl 6-phenylpyridazine-3-carboxylate without specific studies.
The pharmacological profile of a drug candidate is a composite of its potency, selectivity, and pharmacokinetic properties. The functional groups present in Methyl 6-phenylpyridazine-3-carboxylate and its analogs are instrumental in shaping this profile. The ester group at C3, for example, is susceptible to hydrolysis by esterases in the body, which can be a metabolic liability or a deliberate design feature for a prodrug approach.
Design Principles for Novel Methyl 6-Phenylpyridazine-3-carboxylate Analogs
The design of new analogs of Methyl 6-phenylpyridazine-3-carboxylate is guided by the principles of medicinal chemistry, aiming to optimize its biological activity and drug-like properties. This involves modifying the core scaffold, replacing key functional groups, and employing efficient synthetic strategies.
Scaffold modification, or "scaffold hopping," is a powerful strategy in drug discovery to identify novel chemical series with improved properties. nih.govacs.orgresearchgate.netsemanticscholar.org This could involve replacing the pyridazine ring with another heterocyclic system that maintains a similar spatial arrangement of key functional groups. For example, a pyrazole (B372694) or a pyridine (B92270) ring could be considered as a potential replacement, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
The following table provides examples of potential isosteric replacements for the key functional groups of Methyl 6-phenylpyridazine-3-carboxylate.
| Original Functional Group | Potential Isosteric Replacement | Rationale for Replacement |
| Phenyl (at C6) | Thienyl, Pyridyl | To introduce heteroatoms for potential new interactions and to modify electronic properties. |
| Methyl Carboxylate (at C3) | Carboxamide | To introduce a hydrogen bond donor and potentially improve metabolic stability. |
| Methyl Carboxylate (at C3) | 1,2,4-Oxadiazole | To act as a bioisostere of the ester with different electronic and metabolic characteristics. |
| Pyridazine Ring | Pyrazole Ring | To explore a different heterocyclic core with potentially altered ADME properties and patentability. |
Combinatorial chemistry provides a high-throughput method for the synthesis of a large number of structurally related compounds, known as a library. This approach is particularly valuable for exploring the SAR of a new scaffold. For the synthesis of a library of Methyl 6-phenylpyridazine-3-carboxylate analogs, a modular synthetic route would be designed.
This would typically involve the reaction of a diverse set of building blocks. For example, a variety of substituted phenylboronic acids could be used to introduce diversity at the C6 position via a Suzuki coupling reaction. Similarly, a range of alcohols could be used in the final esterification step to generate diversity at the C3-carboxylate position. By systematically varying these building blocks, a large and diverse library of compounds can be rapidly synthesized and screened for biological activity, accelerating the identification of lead compounds with improved properties. The synthesis of pyridazine derivatives is amenable to such approaches, with various synthetic routes available for the construction of the core ring. researchgate.net
Linker Strategies and their Effect on Target Interactions
Linker design is a pivotal aspect of drug discovery, impacting the stability, bioavailability, and target engagement of therapeutic agents. spirochem.com The primary role of a linker is to optimally position the key interacting fragments of a molecule within the binding site of a biological target, such as an enzyme or a receptor. researchgate.net The appropriate choice of a linker can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic properties. wuxiapptec.com
Different types of linkers, including flexible alkyl chains, rigid aromatic systems, and more complex heteroatom-containing chains, can be employed to systematically probe the structure-activity relationships (SAR) of a chemical series. mdpi.com The choice of linker can influence several key parameters:
Distance and Orientation: The length of the linker dictates the distance between the pyridazine core and the distal interacting moiety. This is crucial for establishing simultaneous and optimal interactions with different pockets or residues within the target's binding site. researchgate.net
Flexibility and Rigidity: Flexible linkers, such as alkyl chains, allow the molecule to adopt various conformations, which can be advantageous for fitting into a dynamic binding pocket. Conversely, rigid linkers, like aromatic rings or cyclic structures, restrict the conformational freedom, which can pre-organize the molecule in a bioactive conformation, potentially increasing affinity and selectivity but at the risk of introducing unfavorable steric clashes. mdpi.com
Physicochemical Properties: The linker can be modified to fine-tune the physicochemical properties of the entire molecule. For instance, incorporating polar groups like ethers, amides, or amines can enhance aqueous solubility, a critical factor for bioavailability. wuxiapptec.com Conversely, lipophilic linkers can improve membrane permeability.
Introduction of New Interaction Points: Linkers containing hydrogen bond donors or acceptors (e.g., amides, sulfonamides) can introduce new, favorable interactions with the target protein, thereby increasing binding affinity. mdpi.com
Systematic variation of the linker is a common strategy in medicinal chemistry to optimize the activity of a lead compound. The following table illustrates hypothetical linker modifications on a generic 6-phenylpyridazine-3-carboxylate core and the potential effects on target interactions based on established medicinal chemistry principles.
| Linker Type | Linker Structure Example | Potential Effect on Target Interaction | Rationale |
| Flexible Alkyl Chain | -(CH₂)n- | Allows for conformational adaptability within the binding site. Optimal length can maximize interactions with disparate binding pockets. | Provides rotational freedom for the attached functional group to find an optimal binding orientation. |
| Rigid Aromatic Linker | -p-C₆H₄- | Restricts conformational freedom, potentially leading to higher affinity and selectivity if the resulting conformation is bioactive. Can participate in π-stacking interactions. | Pre-organizes the molecule into a defined conformation, reducing the entropic penalty of binding. |
| Ether/Polyether Linker | -(CH₂CH₂O)n- | Increases hydrophilicity and can act as a hydrogen bond acceptor. The flexibility is retained. | The oxygen atoms can form hydrogen bonds with amino acid residues in the target protein, and the overall polarity of the molecule is increased. |
| Amide/Sulfonamide Linker | -NHCO-, -SO₂NH- | Introduces hydrogen bond donor and acceptor capabilities, providing additional anchor points to the target. Offers a degree of rigidity. | The N-H and C=O or S=O groups are excellent hydrogen bonding moieties that can significantly contribute to binding affinity. |
| Heterocyclic Linker | e.g., Piperazine, Triazole | Can serve as a rigid spacer and introduce specific vectoral properties and potential hydrogen bonding interactions. Can also improve pharmacokinetic properties. | The nitrogen atoms in these rings can act as hydrogen bond acceptors and can be protonated, influencing solubility and cell permeability. |
The careful exploration of these linker strategies allows medicinal chemists to fine-tune the interaction of a molecule with its biological target, ultimately leading to the development of more potent and selective therapeutic agents.
Biological Activities and Mechanistic Investigations Non Clinical Focus
Molecular Targeting and Mechanism of Action Studies
The pyridazine (B1198779) scaffold is a recurring motif in medicinal chemistry, with derivatives showing a wide range of biological activities. The following sections detail the known molecular targets of compounds structurally related to Methyl 6-phenylpyridazine-3-carboxylate, as direct studies on this specific molecule are limited in the scientific literature.
Enzyme Inhibition Profiles and Kinetics
While numerous compounds with pyridazine and related heterocyclic scaffolds have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, specific inhibitory data for Methyl 6-phenylpyridazine-3-carboxylate against CDK2 is not prominently available in published literature. The development of selective CDK2 inhibitors is an active area of research in oncology, as deregulation of CDK2 activity is a hallmark of many cancers. For instance, various pyrazolopyrimidine and pyridopyrimidine derivatives have been synthesized and shown to potently inhibit CDK2. nih.govresearchgate.net These inhibitors typically function by competing with ATP for binding to the kinase's active site. Molecular docking studies of related compounds have often highlighted the importance of hydrogen bonding interactions with key residues such as Leu83 within the CDK2 active site. nih.gov However, without direct experimental data, the interaction and inhibitory potential of Methyl 6-phenylpyridazine-3-carboxylate with CDK2 remains speculative.
Research into the inhibitory effects of pyridazine derivatives on dopamine (B1211576) beta-hydroxylase (DBH), an enzyme responsible for the conversion of dopamine to norepinephrine, has been undertaken. A study on a series of 6-alkylaminopyridazine-3-carboxylic acid derivatives revealed their potential as DBH inhibitors. nih.gov Within this series, 6-benzylaminopyridazine-3-carboxylic acid was identified as the most potent inhibitor, exhibiting activity comparable to the known DBH inhibitor fusaric acid. nih.gov Methyl 6-phenylpyridazine-3-carboxylate is the methyl ester of the parent phenyl-substituted pyridazine carboxylic acid and shares a structural resemblance to the tested compounds. However, specific kinetic data or IC50 values for Methyl 6-phenylpyridazine-3-carboxylate's direct inhibition of dopamine beta-hydroxylase are not detailed in the available literature.
The pyridazine core is a versatile scaffold that has been incorporated into inhibitors of various other kinases. For example, derivatives of N-(methyl-d3) pyridazine-3-carboxamide (B1582110) have been synthesized and evaluated as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nih.gov This indicates that the pyridazine-3-carboxylate moiety can be a key pharmacophoric element for kinase inhibition. Additionally, a novel 3-amino-6-phenylpyridazine derivative was developed as a selective inhibitor of glial activation, targeting pathways that may involve protein kinases. nih.gov These findings suggest that Methyl 6-phenylpyridazine-3-carboxylate could potentially interact with a range of kinases, but comprehensive screening and specific enzyme modulation data for this compound are not currently available.
Receptor Ligand Binding and Allosteric Modulation
The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and a target for various therapeutic agents. Studies have explored the interaction of pyridazine derivatives with GABA-A receptors. For instance, arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been shown to act as selective antagonists at the GABA-A receptor site. nih.gov Furthermore, a series of 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines have been synthesized and identified as allosteric modulators of the GABA-A receptor. nih.gov These studies underscore the potential for the pyridazine scaffold to interact with GABA-A receptors. However, direct binding studies and functional assays to determine if Methyl 6-phenylpyridazine-3-carboxylate binds to and modulates the GABA-A receptor have not been reported in the available scientific literature.
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Allosteric Modulation
No published studies were identified that specifically examine the capacity of Methyl 6-phenylpyridazine-3-carboxylate to act as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). While the broader class of phenylpyridine derivatives has been explored for M1 mAChR modulation, specific data for Methyl 6-phenylpyridazine-3-carboxylate is not available in the current scientific literature.
Modulation of Signal Transduction Pathways
C-Jun N-terminal Kinases (JNKs) Pathway Inhibition
While studies on novel 3,6-disubstituted pyridazine derivatives have shown potential for targeting the c-Jun N-terminal kinase 1 (JNK1) pathway, there is no specific research detailing the inhibitory effects of Methyl 6-phenylpyridazine-3-carboxylate on this pathway. The existing research focuses on other analogs within the pyridazine class, and these findings cannot be directly extrapolated to Methyl 6-phenylpyridazine-3-carboxylate without dedicated investigation.
HGF/c-Met Pathway Modulation
A thorough search of scientific databases yielded no information on the modulation of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway by Methyl 6-phenylpyridazine-3-carboxylate. Research on HGF/c-Met pathway inhibitors has explored various chemical scaffolds, but the 6-phenylpyridazine structure is not among those with reported activity in the available literature.
In Vitro Cellular Activity (Mechanistic Cellular Effects)
Antiproliferative Actions on Cancer Cell Lines
There is a lack of specific data in the scientific literature regarding the antiproliferative actions of Methyl 6-phenylpyridazine-3-carboxylate on cancer cell lines. Although various pyridazine and pyridine (B92270) derivatives have been synthesized and evaluated for their anticancer activities, specific testing and results for Methyl 6-phenylpyridazine-3-carboxylate have not been reported. Studies on related 3,6-disubstituted pyridazine derivatives have demonstrated growth inhibition against the NCI-60 panel of human tumor cell lines; however, these studies did not include the specific methyl ester compound.
Below is a summary table of the investigated biological activities for which no specific data could be found for Methyl 6-phenylpyridazine-3-carboxylate.
| Biological Activity/Target | Research Findings for Methyl 6-phenylpyridazine-3-carboxylate |
| mAChR Allosteric Modulation | No data available |
| DHP Receptor Binding Affinity | No data available |
| JNK Pathway Inhibition | No data available |
| HGF/c-Met Pathway Modulation | No data available |
| Antiproliferative Actions | No data available |
An article on the biological activities and mechanistic investigations of Methyl 6-phenylpyridazine-3-carboxylate cannot be generated as requested. Extensive searches for scientific literature detailing the effects of this specific compound on cell cycle progression, apoptosis, cell migration and invasion, protein-protein interactions, and its use in bioconjugation and probe development did not yield any relevant research findings.
The search results were limited to chemical synthesis methods, patent applications for unrelated therapeutic areas (such as overactive bladder and as CETP inhibitors), and listings on chemical supplier websites. No peer-reviewed studies or other scientific sources were identified that investigate the biological activities of Methyl 6-phenylpyridazine-3-carboxylate within the scope of the provided outline.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as instructed, because the necessary primary research data for "Methyl 6-phenylpyridazine-3-carboxylate" is not available in the public domain.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Properties and Reactivity
Quantum chemical calculations are fundamental tools in modern chemistry for investigating the molecular properties and reactivity of compounds. These methods, rooted in quantum mechanics, provide detailed information about the electronic structure and behavior of molecules. For a molecule like Methyl 6-phenylpyridazine-3-carboxylate, these calculations can predict its geometry, stability, and sites of reactivity, offering insights that are complementary to experimental studies.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT is known for its balance of accuracy and computational efficiency, making it a valuable tool for studying a wide range of chemical systems. For pyridazine (B1198779) derivatives, DFT calculations can elucidate their electronic properties and predict their reactivity through the analysis of various descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For instance, in studies of various heterocyclic compounds, the HOMO-LUMO energy gap is often calculated to assess their potential as bioactive molecules. A smaller gap can indicate a higher propensity for the molecule to engage in chemical reactions, which can be a desirable trait for certain applications.
Table 1: Illustrative Global Reactivity Descriptors Obtainable from DFT Calculations (Note: The values in this table are for illustrative purposes and are not actual calculated values for Methyl 6-phenylpyridazine-3-carboxylate)
| Descriptor | Symbol | Significance | Illustrative Value |
|---|---|---|---|
| HOMO Energy | EHOMO | Electron-donating ability | -6.5 eV |
| LUMO Energy | ELUMO | Electron-accepting ability | -1.5 eV |
| HOMO-LUMO Gap | ΔE | Chemical reactivity and stability | 5.0 eV |
| Ionization Potential | IP | Energy required to remove an electron | 6.5 eV |
| Electron Affinity | EA | Energy released when an electron is added | 1.5 eV |
| Electronegativity | χ | Tendency to attract electrons | 4.0 eV |
| Chemical Hardness | η | Resistance to change in electron distribution | 2.5 eV |
| Chemical Softness | S | Reciprocal of hardness, indicates reactivity | 0.4 eV-1 |
f+(r) : Indicates the susceptibility of a site to nucleophilic attack (attack by an electron-rich species). A higher value suggests a more favorable site for accepting an electron.
f-(r) : Indicates the susceptibility of a site to electrophilic attack (attack by an electron-deficient species). A higher value points to a more favorable site for donating an electron.
f0(r) : Indicates the susceptibility of a site to radical attack.
By calculating the Fukui indices for Methyl 6-phenylpyridazine-3-carboxylate, one could predict which atoms in the pyridazine and phenyl rings are the most reactive and the nature of that reactivity.
Dipole Moments and Electrostatic Potentials
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. An MEP map displays regions of positive and negative electrostatic potential on the molecular surface.
Negative regions (typically colored red) : Indicate areas of high electron density, which are susceptible to electrophilic attack. In Methyl 6-phenylpyridazine-3-carboxylate, these would likely be located around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group.
Positive regions (typically colored blue) : Indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These regions are often found around hydrogen atoms.
MEP maps are valuable for understanding how a molecule will interact with other molecules, such as receptors or enzymes, and for predicting the nature of its intermolecular forces.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with rotatable bonds, such as the bond connecting the phenyl ring to the pyridazine ring in Methyl 6-phenylpyridazine-3-carboxylate, multiple conformations with different energies may exist. Computational methods can be used to identify the most stable conformation (the one with the lowest energy) and to understand the energy barriers between different conformations.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds, MD can provide insights into the flexibility of the molecule, its conformational changes, and its interactions with its environment, such as a solvent or a biological macromolecule.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.
In the context of Methyl 6-phenylpyridazine-3-carboxylate, molecular docking could be used to investigate its potential to bind to a specific protein target. The process involves:
Preparation of the ligand and receptor structures : The 3D structures of the ligand (Methyl 6-phenylpyridazine-3-carboxylate) and the protein receptor are prepared.
Docking simulation : A docking algorithm samples a large number of possible binding poses of the ligand in the active site of the receptor.
Scoring : Each binding pose is evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted to be the most favorable binding mode.
The results of a molecular docking study can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can be used to rationalize the biological activity of the compound and to guide the design of new, more potent analogues. For example, docking studies on pyridazine derivatives have been used to explore their potential as inhibitors of various enzymes.
Prediction of Binding Modes with Proposed Enzymatic Targets (e.g., CDK2, FGF1)
Molecular docking simulations are a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a receptor. This information is critical for understanding potential inhibitory action.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a major target for anticancer therapies. nih.gov While specific docking studies for "Methyl 6-phenylpyridazine-3-carboxylate" with CDK2 are not readily available, studies on similar heterocyclic inhibitors reveal common binding patterns. These inhibitors typically form hydrogen bonds with key residues in the ATP-binding pocket of CDK2. For instance, molecular docking studies of various small molecules with CDK2 have highlighted the importance of interactions with residues such as LYS33, GLU51, and ASP145. ekb.egresearchgate.net It is plausible that the nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the carboxylate group in "Methyl 6-phenylpyridazine-3-carboxylate" could act as hydrogen bond acceptors, interacting with the backbone of the hinge region of CDK2. The phenyl ring could further stabilize the complex through hydrophobic interactions within the binding pocket.
Fibroblast Growth Factor 1 (FGF1): FGF1 and its receptors (FGFRs) are involved in angiogenesis and tumor cell proliferation, making them another important target in cancer research. researchgate.net In silico molecular docking studies of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives with FGF1 have demonstrated that these compounds can exhibit good affinity towards the active pocket, suggesting their potential as anticancer agents. researchgate.net Given the structural similarities, it is conceivable that "Methyl 6-phenylpyridazine-3-carboxylate" could also bind to FGF1. The phenyl group and the pyridazine core could engage in hydrophobic and aromatic stacking interactions, while the carboxylate group could form hydrogen bonds with key residues in the FGF1 binding site.
A hypothetical binding mode for "Methyl 6-phenylpyridazine-3-carboxylate" with these targets is summarized in the table below, based on the analysis of related compounds.
| Target Enzyme | Potential Interacting Residues | Type of Interaction |
| CDK2 | LYS33, GLU51, ASP145 | Hydrogen Bonding, Hydrophobic Interactions |
| FGF1 | (Hypothetical) | Hydrogen Bonding, Aromatic Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. dovepress.com These models are instrumental in predicting the activity of new compounds and in optimizing lead structures.
For pyridazine derivatives, QSAR studies have been conducted to explore their various biological activities, including antinociceptive and anti-inflammatory effects. beilstein-journals.org A QSAR study on aminopyridazine derivatives of γ-aminobutyric acid (GABA) as selective GABA-A receptor antagonists highlighted the importance of hydrophobicity and aromaticity at the sixth position of the pyridazine nucleus for their activity. dovepress.com
In the case of "Methyl 6-phenylpyridazine-3-carboxylate," a QSAR model could be developed to predict its activity against specific targets like CDK2 or FGF1. The model would incorporate various molecular descriptors, such as:
Topological descriptors: Molecular connectivity indices, Wiener index.
Electronic descriptors: Dipole moment, HOMO/LUMO energies.
Steric descriptors: Molar refractivity, Verloop sterimol parameters.
The phenyl group at the 6-position and the methyl carboxylate group at the 3-position would significantly influence these descriptors and, consequently, the predicted biological activity. For instance, the lipophilicity and electronic properties of the phenyl ring are known to be crucial for the antiproliferative activity of pyridine (B92270) derivatives.
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Topological | Molecular Connectivity | Related to the overall shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO | Governs electrostatic and orbital interactions with the target. |
| Steric | Molar Refractivity | Influences the fit of the molecule within the binding pocket. |
Mechanistic Insights from Computational Studies
Computational studies provide a powerful lens through which to view the intricate details of chemical reactions, including the transient species and energy landscapes that are difficult to observe experimentally.
The synthesis of pyridazine derivatives often involves complex reaction pathways. Computational methods, particularly Density Functional Theory (DFT), can be used to elucidate the structures of reaction intermediates and transition states. For example, the synthesis of pyrrolo[1,2-b]pyridazines from mesoionic oxazolo-pyridazinones has been shown to proceed through tricyclic intermediates. nih.gov
In the synthesis of "Methyl 6-phenylpyridazine-3-carboxylate," which could potentially be synthesized from a 1,4-dicarbonyl compound and hydrazine (B178648), DFT calculations could map out the reaction pathway. chemtube3d.com This would involve identifying the transition states for the initial condensation reaction to form a dihydropyridazine (B8628806) intermediate, followed by the transition state for the subsequent oxidation to the aromatic pyridazine ring.
Many synthetic routes to pyridazine derivatives employ catalysts to enhance reaction rates and selectivity. Computational chemistry can be used to explore the mechanisms of these catalytic cycles. For instance, palladium-catalyzed aminocarbonylation reactions are used to synthesize pyridazine dicarboxamides. researchgate.net Computational studies could model the oxidative addition, migratory insertion, and reductive elimination steps of such a catalytic cycle, providing insights into the role of the catalyst and the factors that control selectivity. While a specific catalytic cycle for the synthesis of "Methyl 6-phenylpyridazine-3-carboxylate" is not detailed, computational exploration of potential catalytic routes, such as a palladium-catalyzed cross-coupling to introduce the phenyl group, would be a valuable area of research.
The chemical behavior of "Methyl 6-phenylpyridazine-3-carboxylate" is intrinsically linked to its electronic structure, which is influenced by the interplay of the pyridazine ring, the phenyl substituent, and the methyl carboxylate group. DFT calculations can provide a quantitative understanding of these effects.
The pyridazine ring itself has a high dipole moment and unique hydrogen-bonding capabilities, which are important for its interactions with biological targets. nih.gov DFT studies on pyridazine derivatives have been used to calculate quantum chemical properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. gsconlinepress.comgsconlinepress.com These parameters are crucial for understanding the reactivity and stability of the molecule. For "Methyl 6-phenylpyridazine-3-carboxylate," the electron-withdrawing nature of the methyl carboxylate group and the electronic influence of the phenyl ring would significantly modulate the electronic properties of the pyridazine core.
| Structural Feature | Influence on Chemical Behavior |
| Pyridazine Ring | High dipole moment, hydrogen bond acceptor. |
| Phenyl Group at C6 | Increases lipophilicity, potential for π-π stacking interactions. |
| Methyl Carboxylate at C3 | Electron-withdrawing group, modulates electronic properties of the ring, potential hydrogen bond acceptor. |
Advanced Analytical Methodologies for Compound Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation (Focus on Methodology, not Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D and 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules like Methyl 6-phenylpyridazine-3-carboxylate. emerypharma.com The methodology involves placing the compound in a strong magnetic field and irradiating it with radio waves, which causes specific atomic nuclei (most commonly ¹H and ¹³C) to resonate at characteristic frequencies. These frequencies, or chemical shifts, provide detailed information about the electronic environment of each atom. nih.govresearchgate.net
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information.
¹H NMR identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns.
¹³C NMR reveals the number of unique carbon atoms in the molecule, including those in the phenyl and pyridazine (B1198779) rings, the methyl group, and the carbonyl group. ipb.pt
Two-dimensional (2D) NMR experiments are employed to establish connectivity between atoms, which is crucial for assembling the molecular puzzle. emerypharma.commiami.edu
Correlation Spectroscopy (COSY) maps the coupling relationships between protons, typically those separated by two or three bonds, helping to identify adjacent protons within the phenyl and pyridazine rings. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of the carbon atoms to which they are directly attached.
Heteronuclear Multiple Bond Correlation (HMBC) is used to establish longer-range correlations between protons and carbons (typically over two or three bonds). nih.govresearchgate.net This is particularly useful for connecting fragments of the molecule, for instance, linking the methyl protons to the carboxyl carbon or protons on the phenyl ring to carbons within the pyridazine core. ipb.pt
Table 1: NMR Methodologies for Structural Elucidation
| NMR Experiment | Methodological Purpose | Application to Methyl 6-phenylpyridazine-3-carboxylate |
| ¹H NMR (1D) | Determines the chemical environment and connectivity of protons. | Identifies distinct protons on the phenyl and pyridazine rings and the methyl ester group. |
| ¹³C NMR (1D) | Determines the number and type of carbon atoms. | Reveals the unique carbons of the two aromatic rings, the methyl group, and the carbonyl group. |
| COSY (2D) | Maps ¹H-¹H spin-coupling networks. | Establishes proton connectivity within the phenyl and pyridazine ring systems. |
| HSQC (2D) | Correlates protons to their directly attached carbons. | Assigns each proton signal to its corresponding carbon atom in the molecular structure. |
| HMBC (2D) | Shows longer-range (2-3 bond) correlations between protons and carbons. | Confirms the connection between the phenyl ring and the pyridazine ring, and the ester group's position. |
Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights from its fragmentation patterns. The methodology involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of Methyl 6-phenylpyridazine-3-carboxylate and distinguishing it from isomers.
Coupling MS with liquid chromatography (LC-MS) allows for the analysis of complex mixtures. The LC separates the components of the mixture, which are then introduced sequentially into the mass spectrometer for analysis. nih.govresearchgate.net This is particularly useful for monitoring the progress of a synthesis reaction, identifying byproducts, and assessing the purity of the final product. jfda-online.com Tandem mass spectrometry (MS/MS) techniques can be used to fragment a specific ion of interest, providing detailed structural information that helps to confirm the connectivity of the pyridazine, phenyl, and carboxylate moieties. mdpi.com
Table 2: Mass Spectrometry Techniques and Their Applications
| MS Technique | Methodological Purpose | Application to Methyl 6-phenylpyridazine-3-carboxylate |
| HRMS | Provides highly accurate mass measurement for elemental formula determination. | Confirms the precise molecular formula (C₁₂H₁₀N₂O₂) of the target compound. |
| LC-MS | Separates components of a mixture prior to mass analysis. | Assesses purity, identifies byproducts in a reaction mixture, and quantifies the compound. nih.gov |
| MS/MS | Fragments specific ions to obtain detailed structural information. | Elucidates the fragmentation pattern to confirm the structural assembly of the molecule. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. pressbooks.pub
For Methyl 6-phenylpyridazine-3-carboxylate, IR spectroscopy is used to confirm the presence of key structural features. The aromatic nature of the phenyl and pyridazine rings gives rise to characteristic C-H and C=C stretching vibrations. libretexts.orglibretexts.org The ester functional group is particularly prominent in the IR spectrum. Aromatic esters exhibit a strong and sharp absorption band for the carbonyl (C=O) stretch, typically in the range of 1715-1730 cm⁻¹. libretexts.orgspectroscopyonline.com This is at a slightly lower frequency than saturated esters due to conjugation with the aromatic pyridazine ring. quimicaorganica.org Additionally, two distinct C-O stretching bands are expected, further confirming the ester group. spectroscopyonline.comresearchgate.net
Table 3: Expected IR Absorption Regions for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=O (Aromatic Ester) | Stretch | 1715 - 1730 |
| C=C (Aromatic Ring) | Stretch | 1450 - 1600 |
| C-O (Ester) | Asymmetric & Symmetric Stretch | 1100 - 1310 |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for purifying synthesized Methyl 6-phenylpyridazine-3-carboxylate and for analyzing the composition of reaction mixtures to assess purity and yield.
High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. liberty.edu The methodology involves pumping a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). Components separate based on their differing affinities for the two phases. tandfonline.com
For an aromatic heterocyclic compound like Methyl 6-phenylpyridazine-3-carboxylate, reverse-phase HPLC is a commonly used method. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. tandfonline.com The compound's retention time—the time it takes to travel through the column—is a characteristic property under specific conditions and can be used for identification. By integrating the area under the peak in the resulting chromatogram, the quantity of the compound can be determined, making HPLC an excellent tool for assessing the purity of a sample. nih.govnih.gov
Gas Chromatography (GC) for Regioselectivity Determination
Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. nih.gov The methodology involves injecting a sample into a heated port, where it is vaporized and carried by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of components between the gas and stationary phases.
In the synthesis of substituted pyridazines, different regioisomers can potentially be formed. rsc.orgorganic-chemistry.org For example, the phenyl and carboxylate groups could be positioned at different locations on the pyridazine ring. GC is an ideal method for determining the regioselectivity of such a reaction. The different regioisomers, having distinct physical properties, would likely exhibit different retention times on the GC column. By analyzing the resulting chromatogram, the relative amounts of each isomer can be quantified, thereby providing a precise measure of the reaction's regioselectivity.
Solid-State Characterization Methodologies
The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding a compound's physical and chemical properties. For "Methyl 6-phenylpyridazine-3-carboxylate," advanced solid-state characterization methodologies are indispensable for elucidating its absolute structure and analyzing any potential crystalline disorder.
Single-Crystal X-ray Diffraction for Absolute Structure Determination and Disorder Analysis
While specific crystallographic data for "Methyl 6-phenylpyridazine-3-carboxylate" is not publicly available, the analysis of a closely related compound, 6-phenylpyridine-3-carboxylic acid, provides a valuable reference point for the type of structural information that can be obtained. matrix-fine-chemicals.comsynchem.de Typically, an SCXRD analysis would yield a detailed crystallographic information file (CIF), summarizing key parameters as illustrated in the hypothetical data table below.
Interactive Table: Hypothetical Crystallographic Data for Methyl 6-phenylpyridazine-3-carboxylate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.42 |
Note: The data in this table is hypothetical and serves as an example of the information obtained from a single-crystal X-ray diffraction experiment.
Furthermore, SCXRD is instrumental in identifying and characterizing any crystalline disorder. Disorder can arise from the static or dynamic random distribution of molecules or parts of molecules within the crystal lattice. This can manifest as rotational disorder of the phenyl group or conformational disorder of the methyl ester group. The analysis of such disorder is crucial as it can significantly impact the material's properties, including its solubility and stability.
Electrochemical Analytical Methods for Mechanistic Studies
Electrochemical methods offer a powerful suite of tools for probing the redox behavior of "Methyl 6-phenylpyridazine-3-carboxylate." These techniques can provide valuable insights into the compound's electronic structure and its propensity to undergo electron transfer reactions, which is fundamental to understanding its reactivity and potential applications in areas such as materials science and catalysis.
Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS)
Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two of the most informative electrochemical techniques for mechanistic studies. While direct electrochemical studies on "Methyl 6-phenylpyridazine-3-carboxylate" are not extensively reported, the application of these methods to other pyridazine derivatives, particularly in the context of corrosion inhibition, demonstrates their utility in understanding interfacial electrochemical processes. researchgate.net
Potentiodynamic Polarization
In a potentiodynamic polarization experiment, the potential of a working electrode in a solution containing the compound of interest is scanned, and the resulting current is measured. This provides a polarization curve (Tafel plot) from which key electrochemical parameters can be extracted. For "Methyl 6-phenylpyridazine-3-carboxylate," this technique could be used to determine its oxidation and reduction potentials, providing a measure of its electron-donating and accepting capabilities. The shape of the polarization curve can also offer insights into the kinetics of the electron transfer processes.
Interactive Table: Illustrative Potentiodynamic Polarization Data for a Pyridazine Derivative
| Parameter | Value |
| Corrosion Potential (Ecorr) (mV vs. SCE) | -450 |
| Corrosion Current Density (Icorr) (µA/cm²) | 150 |
| Anodic Tafel Slope (βa) (mV/dec) | 80 |
| Cathodic Tafel Slope (βc) (mV/dec) | -120 |
Note: This data is illustrative and based on studies of other pyridazine derivatives, not "Methyl 6-phenylpyridazine-3-carboxylate" itself. researchgate.net
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that probes the electrochemical interface by applying a small amplitude AC potential signal at various frequencies. The resulting impedance data, often presented as Nyquist and Bode plots, can be modeled using equivalent electrical circuits to deconstruct the various electrochemical processes occurring at the electrode surface, such as charge transfer resistance and double-layer capacitance.
For "Methyl 6-phenylpyridazine-3-carboxylate," EIS could be employed to study the kinetics of its electron transfer at an electrode surface and to investigate the formation of any films or adsorbed layers. The charge transfer resistance (Rct) is a key parameter obtained from EIS, which is inversely proportional to the rate of electron transfer. A high Rct value would suggest a slow electron transfer process.
Interactive Table: Exemplary Electrochemical Impedance Spectroscopy Parameters for a Heterocyclic Compound
| Parameter | Value |
| Solution Resistance (Rs) (Ω·cm²) | 2.5 |
| Charge Transfer Resistance (Rct) (Ω·cm²) | 350 |
| Double Layer Capacitance (Cdl) (µF/cm²) | 50 |
Note: This data is provided as an example based on EIS studies of related N-heterocyclic compounds and does not represent experimental data for "Methyl 6-phenylpyridazine-3-carboxylate." researchgate.net
By applying these advanced analytical methodologies, a comprehensive understanding of the solid-state structure and electrochemical behavior of "Methyl 6-phenylpyridazine-3-carboxylate" can be achieved, paving the way for its informed application in various scientific and technological fields.
Potential Research Applications and Future Directions Non Clinical
Methyl 6-Phenylpyridazine-3-carboxylate as a Precursor in Organic Synthesis
The reactivity of the pyridazine (B1198779) ring and its substituents positions Methyl 6-phenylpyridazine-3-carboxylate as a valuable starting material for creating more elaborate chemical structures. The ester functional group can undergo various transformations, while the pyridazine core can be modified or used as a scaffold to build larger, more complex molecules.
Nitrogen-containing heterocyclic compounds are fundamental to medicinal chemistry and materials science. mdpi.com Methyl 6-phenylpyridazine-3-carboxylate serves as a key intermediate for the synthesis of fused heterocyclic systems, such as pyridopyridazines. mdpi.comscirp.org These fused systems are of significant interest due to their diverse pharmacological activities. scirp.org The synthesis of these complex scaffolds often involves multi-step reactions where the pyridazine core of the precursor is annulated with another ring. For instance, derivatives of pyridazine-3-carboxylate can be converted into more complex structures like dihydroxypyridopyridazine through processes involving nucleophilic substitution and subsequent cyclocondensation. mdpi.comresearchgate.net The combination of a pyridine (B92270) moiety with a pyridazine structure in one molecule can lead to synergistic effects and novel biological activities. nih.gov
Pyridazine derivatives have found applications in the agricultural sector. Specifically, the pyrimidine scaffold, which is structurally related to pyridazine, is present in commercial herbicide safeners like fenclorim. nih.gov Herbicide safeners are crucial compounds that protect crop plants from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness on weeds. nih.gov The mechanism of action often involves enhancing the crop's natural detoxification pathways. nih.gov Given that pyridazine derivatives are being explored for various agrochemical applications, Methyl 6-phenylpyridazine-3-carboxylate represents a potential precursor for novel herbicide safeners. Its structure could be modified to optimize activity, selectivity, and compatibility with existing herbicides. The development of safeners based on azole carboxylates is also an active area of research, highlighting the importance of the carboxylate functional group in this context. epo.orgepo.org
Probe Development for Biological System Investigation
Molecular probes are essential tools for studying biological processes at the molecular level. The pyridazine scaffold is being investigated for its potential in developing such probes, particularly for imaging applications.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (PET ligands) to visualize and quantify biochemical processes in vivo. The development of novel PET ligands is critical for advancing medical diagnostics and research.
The synthesis of PET ligands often involves incorporating a short-lived positron-emitting isotope, such as Carbon-11 ([¹¹C]), into a biologically active molecule. nih.gov While direct radiolabeling of Methyl 6-phenylpyridazine-3-carboxylate has not been extensively documented, its structure offers potential sites for modification to create a suitable precursor. For example, a related precursor could be synthesized to allow for ¹¹C-methylation to introduce the radioactive tracer. nih.gov The general strategy for creating PET ligands involves synthesizing a precursor that can be quickly and efficiently labeled in the final step. nih.govresearchgate.net The development of new synthetic methods for tetrazines, which are also nitrogen-rich heterocycles, from carboxylic ester precursors further underscores the potential for converting molecules like Methyl 6-phenylpyridazine-3-carboxylate into functional probes for bioorthogonal chemistry and imaging. nih.gov
Materials Science Applications (e.g., Corrosion Inhibition)
In materials science, pyridazine derivatives have demonstrated significant promise as corrosion inhibitors, particularly for protecting mild steel in acidic environments. researchgate.netgsconlinepress.comresearchgate.net Corrosion is a major industrial challenge, and the development of effective, environmentally friendly inhibitors is a key research priority.
The effectiveness of pyridazine derivatives as corrosion inhibitors stems from their molecular structure. The presence of nitrogen atoms and the π-electrons in the aromatic pyridazine and phenyl rings allows the molecule to adsorb onto the metal surface. gsconlinepress.comresearchgate.net This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion and thereby reducing the rate of metal deterioration. gsconlinepress.com Computational studies using Density Functional Theory (DFT) have been employed to predict the inhibition efficiency of various pyridazine derivatives by calculating parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). gsconlinepress.com Studies on related pyridazine compounds have shown high inhibition efficiencies, as detailed in the table below.
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration | Method |
|---|---|---|---|---|---|
| (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide | Mild Steel | 1.0 M HCl | ~85 | 1.0x10-3 M | Gravimetric/Electrochemical |
| 1-((3,6-di(pyridin-2-yl)pyridazin-4-yl)methyl)-indoline-2,3-dione | Mild Steel | 1.0 M HCl | 97.30 | 400 mg L-1 | Potentiodynamic Polarization |
Data derived from studies on related pyridazine structures. researchgate.netresearchgate.net
Methyl 6-phenylpyridazine-3-carboxylate, possessing both the pyridazine and phenyl rings, is a strong candidate for further investigation in this area.
Challenges and Opportunities in Pyridazine-Based Compound Research
The exploration of pyridazine-based compounds, including Methyl 6-phenylpyridazine-3-carboxylate, presents both challenges and significant opportunities for scientific advancement.
Challenges:
Synthetic Complexity: The synthesis of substituted pyridazines can be challenging. For example, the pyridazine ring is often resistant to direct nitration unless activated by strong electron-donating groups. rsc.org Achieving specific substitution patterns can require multi-step, regioselective synthetic routes. mdpi.comresearchgate.net
Limited Availability: Compared to more common heterocycles like pyridine or pyrimidine, a wide variety of pyridazine-based building blocks are not as commercially available, which can hinder initial exploratory research. mdpi.com
Opportunities:
Unique Physicochemical Properties: The pyridazine ring has distinct properties, such as its modest basicity and strong hydrogen-bonding potential, which make it an attractive scaffold in medicinal chemistry. It is often considered a bioisosteric replacement for a phenyl ring, offering a way to modulate properties like lipophilicity and solubility. nih.gov
Privileged Scaffold: The pyridazine core is considered a "privileged structure" in drug discovery, as it appears in numerous bioactive molecules with a wide range of therapeutic effects, including anticancer activity. nih.govnih.gov This suggests a high probability of finding new applications for novel pyridazine derivatives.
Materials Science Potential: The planar nature of the pyridazine ring can promote efficient π–π stacking interactions. rsc.org This property is highly advantageous in materials science for creating densely packed, ordered materials with potentially useful electronic or optical properties. rsc.orgliberty.edu
Versatility: The ability to functionalize the pyridazine ring at multiple positions allows for the fine-tuning of a molecule's properties for specific applications, whether in agrochemicals, pharmaceuticals, or materials.
Addressing Synthetic Efficiency and Scalability
The progression of pyridazine-based compounds from laboratory-scale research to practical applications is contingent upon the development of efficient and scalable synthetic methodologies. While numerous routes to pyridazine cores exist, many face limitations in terms of yield, cost, substrate scope, or environmental impact. Future research must prioritize the optimization of these synthetic pathways.
Modern strategies are moving away from traditional, often harsh, condensation reactions towards more elegant and efficient approaches. A significant area of advancement is the use of cycloaddition reactions. For instance, the inverse-electron-demand aza-Diels-Alder reaction, which can utilize substrates like 1,2,3-triazines or tetrazines, offers a highly regioselective and metal-free pathway to substituted pyridazines. organic-chemistry.orgrsc.orgorganic-chemistry.org These methods are advantageous due to their operational simplicity and potential for cost-effectiveness, which are critical factors for scaling up production. organic-chemistry.org Similarly, copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide another efficient route with high functional group tolerance under mild conditions. organic-chemistry.org
A review of synthetic approaches highlights the ongoing effort to optimize reaction yields for large-scale production. researchgate.net The ability to execute these reactions on a gram scale or larger is a key indicator of their practical utility. organic-chemistry.orgmdpi.com Future work should focus on adapting these modern synthetic protocols to continuous flow systems, which can offer superior control over reaction parameters, improve safety, and enhance scalability compared to traditional batch processing.
Table 1: Comparison of Modern Synthetic Strategies for Pyridazine Derivatives
| Synthetic Method | Key Reactants | Key Advantages | Reference |
|---|---|---|---|
| Inverse Electron-Demand Aza-Diels-Alder | 1,2,3-Triazines and 1-Propynylamines | High regioselectivity, metal-free, neutral conditions, good functional group tolerance. | organic-chemistry.org |
| Inverse Electron-Demand Diels-Alder | 3-Monosubstituted s-tetrazine and silyl enol ethers | High regiocontrol, provides access to functionalized pyridazines. | organic-chemistry.org |
| Copper-Promoted 6-endo-trig Cyclization | β,γ-unsaturated hydrazones | Good yields, high functional group tolerance, remarkable regioselectivity. | organic-chemistry.org |
| [4 + 2] Annulation | Ketene N,S-acetals and N-tosylhydrazones | Broad substrate scope, good yields, good functional group tolerance. | organic-chemistry.org |
Advancing Regioselective Functionalization
To fully explore the chemical space around the Methyl 6-phenylpyridazine-3-carboxylate scaffold, the development of advanced and predictable regioselective functionalization techniques is paramount. The pyridazine ring is electron-deficient, which dictates its reactivity and makes direct, selective C-H functionalization challenging. rsc.org The ability to precisely install substituents at desired positions (C4 or C5) without resorting to lengthy de novo synthesis is crucial for generating molecular diversity and conducting detailed structure-activity relationship (SAR) studies.
Future research directions should draw inspiration from the significant progress made in the C-H functionalization of other N-heterocycles, such as pyridines and quinolines. rsc.orgmdpi.com These strategies often employ transition metal catalysis to activate specific C-H bonds, allowing for the introduction of a wide array of functional groups. Adapting these protocols to the pyridazine core could unlock unprecedented synthetic possibilities.
Another promising frontier is the exploration of highly reactive intermediates like pyridynes. nih.gov The generation of a 3,4-pyridyne intermediate, for example, offers a unique opportunity for adjacent, regioselective double functionalization. nih.gov While pyridyne chemistry is still relatively unexplored, its potential for creating complex, poly-substituted pyridazines from simple precursors makes it a compelling area for future investigation. Overcoming the current limitations, such as the need for elaborate precursors and lack of broad substrate compatibility, will be a key challenge. nih.gov
Table 2: Potential Future Strategies for Regioselective Functionalization
| Strategy | Description | Potential Application to Pyridazines | Reference |
|---|---|---|---|
| Direct C-H Activation | Transition metal-catalyzed activation and functionalization of a specific C-H bond. | Selective introduction of alkyl, aryl, or other groups at the C4 or C5 positions. | rsc.orgmdpi.com |
| Pyridyne Intermediates | Generation of a highly reactive pyridyne allows for subsequent difunctionalization. | Creation of 3,4- or 4,5-disubstituted pyridazine derivatives. | nih.gov |
| Dearomatization/Rearomatization | A sequence that temporarily breaks the aromaticity to allow for selective functionalization, followed by restoration of the aromatic ring. | Accessing functionalization patterns that are difficult to achieve directly. | nenu.edu.cn |
Expanding the Scope of Biological Target Identification for Pyridazines
The pyridazine heterocycle is a privileged scaffold in drug discovery, present in several approved therapeutic agents. nih.gov Its unique physicochemical properties, including a high dipole moment and robust, dual hydrogen-bond accepting capacity, make it an effective pharmacophore for interacting with biological targets. nih.govblumberginstitute.org While the biological potential of the pyridazine core is recognized, the full spectrum of its possible protein interactions remains largely untapped.
Future non-clinical research should focus on systematic screening of pyridazine-based libraries, including derivatives of Methyl 6-phenylpyridazine-3-carboxylate, against a broad range of biological targets. The structural features of the pyridazine ring allow it to function as a bioisostere for other chemical groups, such as a carboxylate moiety, but without the burden of a formal negative charge. nih.gov This characteristic can be exploited in the design of novel enzyme inhibitors or receptor modulators.
Recent studies have shown that pyridazine derivatives can act as potent and selective inhibitors for important oncology and immunology targets. For example, specific imidazo[1,2-b]pyridazine derivatives have been identified as highly selective inhibitors of the Tyk2 kinase, a key mediator in autoimmune signaling pathways. nih.gov Other research has led to the development of triazolo[4,3-b]pyridazine derivatives as dual inhibitors of c-Met and Pim-1, both of which are potential targets for cancer therapy. rsc.org These findings underscore the versatility of the pyridazine scaffold and suggest that a vast and diverse range of other kinases, proteases, and signaling proteins could be productively targeted by novel pyridazine-based compounds.
Table 3: Examples of Biological Targets for Pyridazine Derivatives
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Kinase | Tyk2 JH2 | Autoimmune Diseases | nih.gov |
| Kinase | c-Met / Pim-1 (Dual) | Oncology | rsc.org |
| Enzyme | Monoamine Oxidase (MAO) | Neurology (Antidepressant) | nih.gov |
| Receptor | Gonadotropin-Releasing Hormone (GnRH) Receptor | Oncology / Endocrinology | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
